molecular formula C7H11NOS B2591942 5-Tert-butyl-1,3-oxazole-2-thiol CAS No. 58417-92-8

5-Tert-butyl-1,3-oxazole-2-thiol

Cat. No. B2591942
CAS RN: 58417-92-8
M. Wt: 157.23
InChI Key: OVEGODRUHBMZLX-UHFFFAOYSA-N
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Description

5-Tert-butyl-1,3-oxazole-2-thiol is a chemical compound with the molecular formula C7H11NOS and a molecular weight of 157.24 . It is also known as 5-tert-butyl-1,3-oxazol-2-yl hydrosulfide .


Synthesis Analysis

The synthesis of 5-Tert-butyl-1,3-oxazole-2-thiol and its derivatives involves several steps. The Van Leusen Oxazole Synthesis is a common method used for the synthesis of 1,3-oxazoles . This method involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes to give 5-aryloxazoles . Other methods include the use of arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .


Molecular Structure Analysis

The InChI code for 5-Tert-butyl-1,3-oxazole-2-thiol is 1S/C7H11NOS/c1-7(2,3)5-4-8-6(10)9-5/h4H,1-3H3,(H,8,10) . This indicates that the molecule consists of a five-membered oxazole ring with a tert-butyl group and a thiol group attached.

Safety and Hazards

Safety information for 5-Tert-butyl-1,3-oxazole-2-thiol is provided in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with care and follow all safety precautions.

Future Directions

The future directions for research on 5-Tert-butyl-1,3-oxazole-2-thiol and its derivatives could involve further exploration of their synthesis, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by oxazole derivatives, there is potential for the development of new pharmaceuticals based on these compounds .

properties

IUPAC Name

5-tert-butyl-3H-1,3-oxazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-7(2,3)5-4-8-6(10)9-5/h4H,1-3H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEGODRUHBMZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CNC(=S)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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